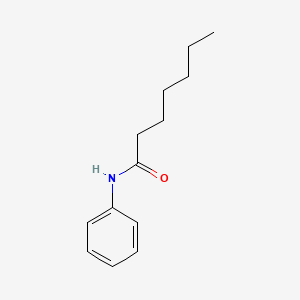
Heptanamide, N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanamide, N-phenyl- is an organic compound belonging to the class of fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . This compound is characterized by the presence of a heptanamide backbone with a phenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanamide, N-phenyl- typically involves the reaction of heptanoic acid with aniline (phenylamine) in the presence of a dehydrating agent. The reaction can be represented as follows:
C6H5NH2+C7H15COOH→C6H5NHCOC7H15+H2O
Industrial Production Methods
In industrial settings, the production of Heptanamide, N-phenyl- can be achieved through more efficient methods such as the use of acyl chlorides or anhydrides. For example, heptanoyl chloride can react with aniline to form the desired amide:
C6H5NH2+C7H15COCl→C6H5NHCOC7H15+HCl
Chemical Reactions Analysis
Types of Reactions
Heptanamide, N-phenyl- undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the amide can produce the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: Heptanoic acid and aniline.
Reduction: N-phenylheptanamine.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Heptanamide, N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Heptanamide, N-phenyl- involves its interaction with specific molecular targets. For instance, it may act on enzymes such as limonene-1,2-epoxide hydrolase . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: Similar structure but with a benzene ring instead of a heptane chain.
Acetamide: Contains a shorter acyl chain (acetyl group) compared to heptanamide.
Butyramide: Contains a butyl group instead of a heptane chain.
Uniqueness
Heptanamide, N-phenyl- is unique due to its specific combination of a heptane chain and a phenyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specific synthetic and research applications where other amides may not be suitable.
Properties
CAS No. |
56051-98-0 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-phenylheptanamide |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-8-11-13(15)14-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,14,15) |
InChI Key |
CHQWLWFOYFRJDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


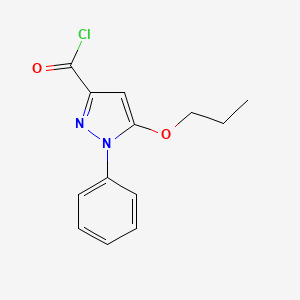
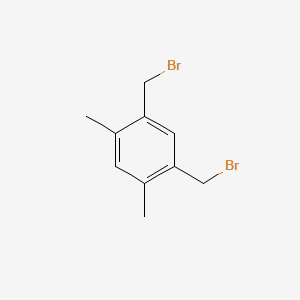

![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)
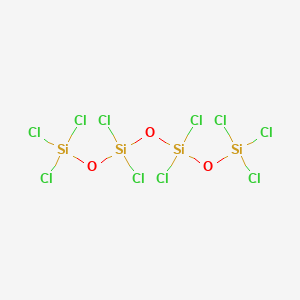

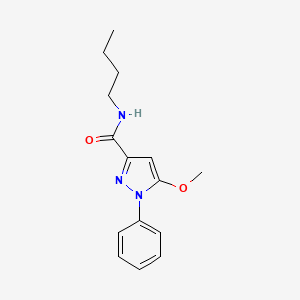
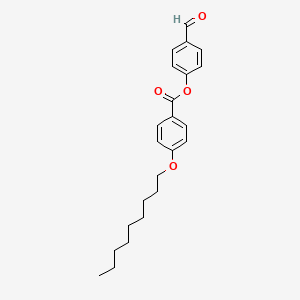
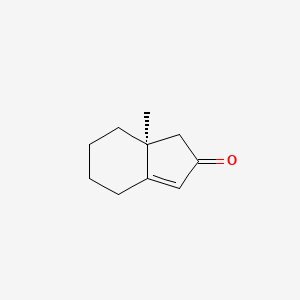
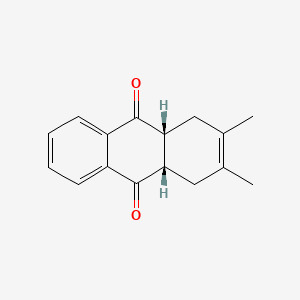
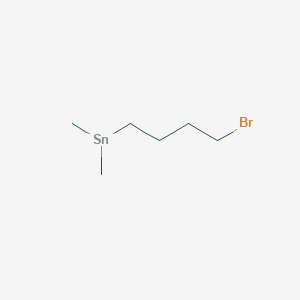
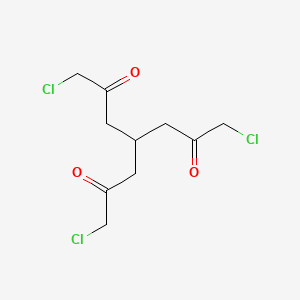
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)

